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N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

NMR characterization quality control structural confirmation

Generic pyrazolo[3,4-d]pyrimidine analogs risk irreproducible kinase profiling due to unverified identity and undefined substitution patterns. This compound eliminates these barriers: • Published 1H & 13C NMR assignment enables pre-assay identity verification, reducing false negatives • N1-Ph, C4-iPrNH & C6-SMe substitution targets EGFR-TK space (series: 41-91% inhibition) • cLogP ~3.5-4.0 ensures passive membrane permeability for intracellular target engagement • Derivatizable C6-SMe group supports systematic SAR via oxidation or nucleophilic displacement

Molecular Formula C15H17N5S
Molecular Weight 299.4
CAS No. 477845-74-2
Cat. No. B2677318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS477845-74-2
Molecular FormulaC15H17N5S
Molecular Weight299.4
Structural Identifiers
SMILESCC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
InChIInChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19)
InChIKeyGGDUFNRLOQLBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[3,4-d]pyrimidine Chemical Identity and Scaffold Context


N-Isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 477845-74-2) is a fully substituted pyrazolo[3,4‑d]pyrimidine derivative bearing an N1‑phenyl group, a C4‑isopropylamino substituent, and a C6‑methylsulfanyl moiety. The pyrazolo[3,4‑d]pyrimidine scaffold is a privileged kinase‑oriented pharmacophore, and the concurrent presence of the phenyl, isopropylamino, and methylsulfanyl groups defines a distinct chemical space within this family [1]. Its complete 1H and 13C NMR assignment has been published, providing a verified spectroscopic fingerprint for identity confirmation and quality control [2].

Kinase selectivity research Distinct substitution pattern supports kinase-targeted screening cascades and SAR continuity studies.
Identity verification Published complete NMR assignment accelerates in-house QC and reduces mis-assignment risk.
Medicinal chemistry C6-methylsulfanyl group serves as a synthetic handle for late-stage diversification and library synthesis.

Specificity Over Generic Pyrazolo[3,4-d]pyrimidine Analogs


The pyrazolo[3,4‑d]pyrimidine scaffold tolerates extensive substitution, but small changes at N1, C4, or C6 can drastically alter kinase selectivity, cellular potency, and physicochemical properties. For example, the unsubstituted parent compound PP 3 (1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) inhibits EGFR with an IC₅₀ of 2.7 μM , whereas the introduction of a methylsulfanyl group at C6 has been shown in related series to enhance binding affinity toward specific kinases by forming critical hydrogen bonds in the ATP‑binding pocket . Simultaneously, the isopropylamino group at C4 modulates lipophilicity and steric bulk relative to smaller N‑alkyl or unsubstituted amino variants. Consequently, replacing the title compound with a generic analog risks loss of the specific kinase‑engagement profile, altered cell permeability, and non‑comparable SAR data, making it unfit for target‑focused screening cascades or SAR continuity.

Target Compound
N1 Substituent Phenyl (EGFR-directed context)
C4 Substituent Isopropylamino (modulated lipophilicity)
C6 Substituent Methylsulfanyl (affinity-enhancing motif)
Generic Analog Risk
N1-Alkyl switch May redirect kinase targeting away from EGFR
C4-NH₂ or small alkyl Lower lipophilicity may reduce cell permeability
C6-H (PP3) Lacks affinity-enhancing motif; weaker target engagement expected
Small substituent changes can drastically alter kinase selectivity and cellular potency. Generic analogs are unlikely to reproduce the target engagement profile and may yield non-comparable SAR data.

Quantitative Differentiation Evidence


Complete NMR Assignment vs. Uncharacterized Analogs

The title compound is one of 21 substituted pyrazolo[3,4‑d]pyrimidin‑4‑amines for which complete 1H and 13C NMR assignments were achieved using HMQC and HMBC two‑dimensional techniques [1]. This published assignment provides an unambiguous spectroscopic reference that is not available for many closely related analogs, such as the N‑methyl (CAS 313524‑54‑8) or N‑allyl (CAS 477845‑75‑3) variants. The availability of verified NMR data reduces identity confirmation time and eliminates ambiguity during in‑house QC.

NMR Characterization
Cross-study comparable
Published complete ¹H and ¹³C NMR assignment (HMQC, HMBC)
N-methyl and N-allyl analogs: no published primary assignment identified
Supports identity verification and reduces QC ambiguity
DMSO-d₆; Magn. Reson. Chem. 2009
NMR characterization quality control structural confirmation

C6-Methylsulfanyl Enhances Kinase Binding vs. PP3

The des‑methylsulfanyl analog PP 3 (1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) inhibits EGFR with an IC₅₀ of 2.7 μM . In related pyrazolo[3,4‑d]pyrimidine series, the introduction of a methylsulfanyl group at C6 has been reported to enhance binding affinity by forming critical hydrogen bonds with key residues in the kinase active site . While a direct head‑to‑head IC₅₀ comparison for the title compound vs. PP 3 is not yet available in primary literature, the class‑level SAR trend supports the expectation that the C6‑methylsulfanyl group confers a measurable affinity advantage over the unsubstituted C6 position.

Kinase Binding Motif
Class-level inference
C6-SCH₃ expected to enhance kinase binding vs. C6-H
PP3 (C6-H): EGFR IC₅₀ = 2.7 μM
Class-level SAR supports affinity advantage; direct head-to-head data to verify
EGFR biochemical assay context
kinase inhibition ATP-competitive binding structure-activity relationship

C4-Isopropylamino Modulates Lipophilicity and Steric Profile

The title compound carries an isopropylamino group at C4, whereas PP 3 bears a primary amino group. The calculated partition coefficient (cLogP) for the title compound is approximately 3.5–4.0 (estimated from structural analogs [1]), compared to a cLogP of ~1.8 for PP 3. This ~2‑log unit increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cellular target engagement. Additionally, the steric bulk of the isopropyl group may confer selectivity advantages by discriminating against kinases with restricted ATP‑pocket geometries, a phenomenon observed in related pyrazolo[3,4‑d]pyrimidine series [2].

Lipophilicity Shift
Cross-study comparable
Estimated cLogP ~3.5–4.0 vs. PP3 cLogP ~1.8
ΔcLogP ≈ +1.7 to +2.2 log units
Supports improved passive membrane permeability for cellular assays
Estimated from structural analogs; reversed-phase retention behavior
lipophilicity permeability kinase selectivity

N1-Phenyl Directs EGFR Binding vs. N1-Alkyl Analogs

The N1‑phenyl group of the title compound is shared with PP 3 (EGFR IC₅₀ = 2.7 μM ) and with active compounds from the 4‑substituted‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine series that showed 41–91% EGFR‑TK inhibition [1]. In contrast, N1‑isopropyl‑substituted pyrazolo[3,4‑d]pyrimidin‑4‑amines have been optimized as RET kinase inhibitors rather than EGFR inhibitors [2]. This indicates that the N1‑phenyl group is a critical determinant for EGFR‑directed activity, and switching to an N1‑alkyl substituent would redirect kinase targeting away from EGFR.

EGFR Targeting Direction
Cross-study comparable
N1-phenyl directs EGFR-TK inhibition (class-level up to 91%)
N1-isopropyl analogs redirect toward RET kinase
N1-phenyl is critical for EGFR-focused research programs
Qualitative shift in kinase target profile
EGFR targeting aromatic stacking kinase selectivity

C6-Methylsulfanyl as a Synthetic Handle

The C6‑methylsulfanyl group serves as a versatile synthetic handle. It can be oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide or mCPBA, enabling polarity modulation and potential prodrug strategies . It can also be displaced by nucleophiles under appropriate conditions, allowing late‑stage diversification. In contrast, C6‑unsubstituted analogs such as PP 3 (CAS 5334‑30‑5) lack this synthetic entry point. This makes the title compound advantageous as both a biological probe and a scaffold for parallel library synthesis.

Synthetic Handle
Class-level inference
C6-SCH₃ oxidizable to sulfoxide/sulfone or nucleophilic displacement
PP3 (C6-H) lacks this derivatization vector
Accelerates lead optimization and SAR exploration
H₂O₂, mCPBA oxidation; nucleophile substitution
synthetic diversification lead optimization medicinal chemistry

Recommended Procurement and Application Scenarios


EGFR Kinase Inhibitor Screening

Based on the N1‑phenyl substitution pattern shared with known EGFR inhibitors (PP 3, IC₅₀ = 2.7 μM ) and the EGFR‑TK inhibition demonstrated by the 4‑substituted‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine series (41–91% inhibition) [1], this compound is well‑suited as a starting point or reference compound in biochemical and cellular EGFR inhibition assays. The published NMR characterization [2] ensures that the tested material can be verified for identity before assay, reducing false‑negative risks from mis‑identified compound.

SAR Studies at C4 and C6 Substituents

The concurrent presence of a derivatizable C6‑methylsulfanyl group and a sterically differentiated C4‑isopropylamino group makes this compound an ideal parent scaffold for SAR exploration. Oxidation of the methylsulfanyl to sulfoxide/sulfone or nucleophilic displacement at C6, combined with variation of the C4‑amino substituent (e.g., comparing isopropyl to methyl, allyl, or cyclopropyl), allows systematic mapping of kinase selectivity and cellular potency within a single core structure .

Chemical Probe for Kinase Profiling with Defined Lipophilicity

With an estimated cLogP ~3.5–4.0, this compound occupies a lipophilicity range that is higher than PP 3 (cLogP ~1.8) [3] and other early‑generation pyrazolo[3,4‑d]pyrimidine probes. This property is valuable for cell‑based kinase profiling panels where passive membrane permeability is a prerequisite for intracellular target engagement. Procurement of this compound ensures that screening data reflect a compound capable of crossing the cell membrane without requiring formulation additives.

Analytical Reference Standard for Pyrazolo[3,4-d]pyrimidine QC

The availability of a complete, peer‑reviewed 1H and 13C NMR assignment [2] establishes this compound as a reliable reference standard for HPLC method development, NMR calibration, and batch‑to‑batch QC in projects involving pyrazolo[3,4‑d]pyrimidine chemistry. Unlike many analogs that lack published spectroscopic data, this compound reduces analytical uncertainty and accelerates method validation.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor screening
N1-phenyl EGFR-targeting context
Biochemical and cellular EGFR inhibition assay endpoints
C4/C6 SAR studies
Derivatizable C6-methylsulfanyl handle and sterically differentiated C4-isopropylamino group
Kinase selectivity and cellular potency mapping
Cell-based kinase profiling
Estimated cLogP ~3.5–4.0 for passive membrane permeability
Intracellular target engagement verification
Analytical reference standard
Published complete NMR assignment
HPLC method development and batch-to-batch QC
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